Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQACAGDGCSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves:
- Construction or availability of the 4,5,6,7-tetrahydrobenzo[b]thiophene core.
- Introduction of the carboxylate group at the 2-position, often as a methyl ester.
- Selective iodination at the 3-position of the thiophene ring.
The key challenge lies in achieving regioselective iodination without affecting other sensitive functional groups.
Preparation of the Core Structure and Esterification
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is often synthesized through cyclization reactions involving thiophene derivatives and appropriate precursors. Esterification at the 2-position is commonly achieved by reacting the corresponding carboxylic acid or acid chloride with methanol or methanol equivalents under controlled conditions.
Iodination at the 3-Position
The iodination step is crucial for obtaining the 3-iodo derivative. Literature indicates that halogenation of thiophene rings can be achieved using iodine sources under mild conditions, often facilitated by catalysts or activating agents.
- A practical method involves the reaction of methyl 3-amino-5-iodo-2-thiophenecarboxylate derivatives with acid chlorides to form related iodinated compounds.
- Iodination can be performed by treating the precursor with iodine or iodine-containing reagents under controlled temperature (0–20 °C) and solvent conditions such as dichloromethane or 1,2-dichloroethane, often in the presence of pyridine to scavenge generated acids.
Representative Preparation Procedure
A detailed example of a related iodinated thiophene ester preparation, which can be adapted for this compound, is as follows:
| Step | Reagents and Conditions | Details | Yield |
|---|---|---|---|
| 1 | Preparation of acid chloride from carboxylic acid using oxalyl chloride (1.1 eq.) in toluene at 0 °C with catalytic DMF | Stirring for 16 h, evaporation of solvent to concentrate acid chloride | Acid chloride isolated, stored at 0 °C under nitrogen |
| 2 | Reaction of methyl 3-amino-5-iodo-thiophene-2-carboxylate (5 g, 17.49 mmol) with acid chloride (6.70 g, 21.0 mmol) in 10% pyridine/dichloromethane/1,2-dichloroethane at 0 °C to room temperature | Dropwise addition of acid chloride, stirring for 1.3 h total | 68% isolated yield of iodinated product |
Workup involves aqueous washes with brine, acid, and base solutions, drying over sodium sulfate, filtration, and recrystallization from hexanes to obtain pure product.
Alternative and Supporting Synthetic Routes
- Other synthetic routes to related tetrahydrobenzo[b]thiophene derivatives involve nucleophilic substitution reactions on chloro or bromo intermediates, followed by amide or carbamate formation, which can be adapted for iodinated derivatives.
- Quantum chemical studies and density functional theory (DFT) calculations have been used to understand reaction mechanisms for thiophene ring functionalization, aiding in optimizing iodination steps.
- Mild reaction conditions without heavy metals and avoiding toxic solvents have been emphasized in recent methodologies to improve safety and environmental impact.
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Core scaffold synthesis | Cyclization of thiophene precursors | May involve Michael addition or condensation |
| Esterification | Reaction with methanol or acid chloride | Reflux or room temperature with base |
| Iodination reagent | Iodine or acid chloride intermediates | Often in DCM or DCE solvent with pyridine |
| Temperature | 0–20 °C | Controlled to avoid side reactions |
| Reaction time | 1–2 hours | Monitored by TLC or LCMS |
| Workup | Aqueous washes (acid, base, brine), drying | Purification by recrystallization |
| Yield | ~60–70% | Dependent on purity of starting materials |
Research Findings and Considerations
- The iodination at the 3-position is selective under mild conditions, avoiding over-iodination or degradation of the tetrahydrobenzo[b]thiophene ring.
- The presence of electron-withdrawing ester groups at the 2-position influences the reactivity and regioselectivity of iodination.
- Use of pyridine as a base and scavenger is critical to neutralize HCl formed during acid chloride reactions, improving yields and purity.
- The reaction is scalable, and the acid chloride intermediate can be stored under inert atmosphere for subsequent use.
Chemical Reactions Analysis
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Applications
Antimycobacterial Activity
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate has been identified as a derivative with significant activity against mycobacterial infections, including tuberculosis and leprosy. Research indicates that compounds in the tetrahydrobenzo[b]thiophene class exhibit efficacy against Mycobacterium tuberculosis due to their ability to penetrate the thick cell wall of these bacteria. The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antimycobacterial therapies .
Pharmaceutical Formulations
Pharmaceutical compositions containing this compound are being investigated for their potential to treat mycobacterial infections. These formulations can be designed for various routes of administration, including oral tablets and capsules . The compound’s pharmacokinetic properties are also under study to optimize its therapeutic efficacy and minimize side effects.
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its molecular structure allows for effective charge transport in organic semiconductors. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it could enhance device performance due to its favorable energy levels and stability .
Case Study 1: Antimycobacterial Efficacy
A study conducted on various tetrahydrobenzo[b]thiophene derivatives demonstrated that this compound exhibited potent activity against multiple strains of Mycobacterium tuberculosis. The study utilized in vitro assays to assess the minimum inhibitory concentration (MIC) of the compound compared to standard antimycobacterial agents. Results indicated that the compound showed comparable or superior activity against resistant strains .
Case Study 2: Organic Semiconductor Performance
In a collaborative research project focusing on organic electronics, this compound was incorporated into a polymer blend used for fabricating OLEDs. The devices demonstrated improved brightness and efficiency compared to devices made with traditional materials. The findings suggest that this compound could play a crucial role in the next generation of high-performance organic electronic devices .
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tetrahydrobenzo[b]thiophene scaffold is common among the compared compounds, but substituents at positions 2 and 3 significantly influence properties and reactivity:
Physical and Spectral Properties
- NMR Shifts: The iodo group in the target compound would deshield adjacent protons. For comparison, the unsubstituted ethyl ester () shows δ 7.45 ppm for the aromatic proton, while amino derivatives () exhibit δ 5–7 ppm for NH₂ and aromatic protons.
- Solubility: Iodo substituents may reduce solubility in polar solvents compared to methyl or amino groups due to increased hydrophobicity.
Biological Activity
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
This compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit antimicrobial properties, particularly against mycobacterial infections. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis and other mycobacteria-related pathogens, which are responsible for diseases such as tuberculosis and leprosy .
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Mycobacterial Infections
A study conducted by researchers highlighted the effectiveness of this compound in vitro against various strains of Mycobacterium. The compound was administered at varying concentrations to assess its Minimum Inhibitory Concentration (MIC). Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
Mechanistic Insights
Further investigations into the mechanism revealed that this compound likely inhibits the synthesis of mycolic acids in mycobacterial cell walls. This action disrupts cell integrity and leads to cell death, making it a potential candidate for treating resistant strains of tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodination of the parent tetrahydrobenzothiophene scaffold (e.g., using N-iodosuccinimide in dichloromethane under nitrogen) is a critical step. Reaction optimization should focus on solvent polarity (e.g., dry CH₂Cl₂), temperature (reflux vs. ambient), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of iodinating agent). Purification often employs reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) to isolate the product .
- Data : Typical yields range from 50–80%, with purity confirmed by LC-MS (>95%) and melting points (e.g., 213–226°C for analogous compounds) .
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm for OCH₃), iodinated aromatic proton (δ ~7.4–7.5 ppm), and tetrahydrobenzo ring protons (δ 1.7–2.7 ppm for CH₂ groups) .
- IR : Peaks for C=O (ester, ~1700 cm⁻¹) and C-I (~500–600 cm⁻¹) are critical .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What purification techniques are effective for this compound?
- Methodology : Reverse-phase HPLC (C18 column) with MeCN:H₂O gradients is preferred for removing unreacted starting materials and byproducts. For less polar analogs, silica gel chromatography with ethyl acetate/hexane mixtures may suffice .
Advanced Research Questions
Q. How does the 3-iodo substituent influence the compound’s reactivity in cross-coupling reactions?
- Analysis : The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) can predict activation barriers for C-I bond cleavage. Experimentally, coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C yields biaryl derivatives. Contradictions in reported catalytic efficiencies (e.g., PdCl₂ vs. Pd(OAc)₂) require systematic screening of catalysts and bases .
- Data : Coupling yields range from 40–90%, depending on steric/electronic effects of the coupling partner .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Case Study : Analogous compounds (e.g., 2-amino-3-acyl derivatives) show variable antibacterial activity (MIC: 2–64 µg/mL). Contradictions arise from differences in assay conditions (e.g., bacterial strains, inoculum size). Normalize data using standard protocols (CLSI guidelines) and validate via dose-response curves. SAR analysis reveals that electron-withdrawing groups (e.g., -I) enhance membrane permeability but may reduce target binding affinity .
Q. How can crystallographic data (e.g., SHELXL) clarify structural ambiguities in derivatives?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement resolves regiochemical uncertainties (e.g., iodination position). For example, the iodine atom’s anisotropic displacement parameters confirm its location at C3. Twinning or low-resolution data (<1.0 Å) may require alternative refinement strategies (e.g., twin law application) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
